
(E)-N'-(5-Bromo-4-(trifluoromethyl)pyridin-2-YL)-N,N-dimethylformimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N’-(5-Bromo-4-(trifluoromethyl)pyridin-2-YL)-N,N-dimethylformimidamide is a synthetic organic compound that features a pyridine ring substituted with bromine and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(5-Bromo-4-(trifluoromethyl)pyridin-2-YL)-N,N-dimethylformimidamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-4-(trifluoromethyl)pyridine and N,N-dimethylformamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the formimidamide linkage.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (E)-N’-(5-Bromo-4-(trifluoromethyl)pyridin-2-YL)-N,N-dimethylformimidamide may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often incorporating automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N’-(5-Bromo-4-(trifluoromethyl)pyridin-2-YL)-N,N-dimethylformimidamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Wissenschaftliche Forschungsanwendungen
(E)-N’-(5-Bromo-4-(trifluoromethyl)pyridin-2-YL)-N,N-dimethylformimidamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, investigating its efficacy and safety in preclinical studies.
Industry: The compound can be utilized in the development of new materials or as a reagent in industrial chemical processes.
Wirkmechanismus
The mechanism of action of (E)-N’-(5-Bromo-4-(trifluoromethyl)pyridin-2-YL)-N,N-dimethylformimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the context of its application, such as its role in a biochemical assay or therapeutic setting.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (E)-N’-(5-Bromo-4-(trifluoromethyl)pyridin-2-YL)-N,N-dimethylformimidamide include other pyridine derivatives with bromine and trifluoromethyl substitutions. Examples include:
5-Bromo-4-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
N,N-Dimethylformimidamide: A related formimidamide derivative with different substituents.
Uniqueness
The uniqueness of (E)-N’-(5-Bromo-4-(trifluoromethyl)pyridin-2-YL)-N,N-dimethylformimidamide lies in its specific combination of substituents, which confer distinct chemical and physical properties. These properties may result in unique reactivity, biological activity, or industrial utility compared to other similar compounds.
Eigenschaften
Molekularformel |
C9H9BrF3N3 |
|---|---|
Molekulargewicht |
296.09 g/mol |
IUPAC-Name |
N'-[5-bromo-4-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C9H9BrF3N3/c1-16(2)5-15-8-3-6(9(11,12)13)7(10)4-14-8/h3-5H,1-2H3 |
InChI-Schlüssel |
JXNDGXHKMZUSJC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=NC1=NC=C(C(=C1)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate](/img/structure/B15235464.png)
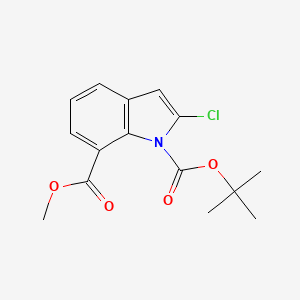

![(5aS,10bR)-2-mesityl-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium chloride hydrate](/img/structure/B15235471.png)
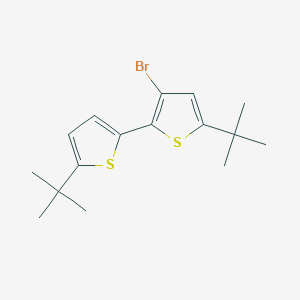

![5-Fluoro-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B15235500.png)

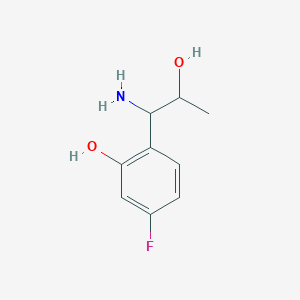
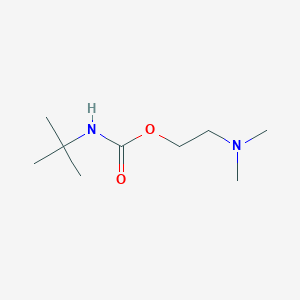

![(1S,4S)-5-(tert-butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B15235538.png)
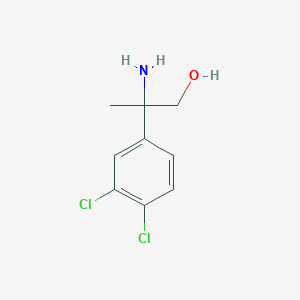
![Tert-Butyl 1-Benzyl-3-Oxo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B15235555.png)
